2,3-Dibromopentane

Reductive Dehalogenation Stereospecific Synthesis Mechanistic Probes

2,3-Dibromopentane (CAS 5398-25-4) is a vicinal dibromoalkane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol. It exists as a mixture of stereoisomers (meso and enantiomeric dl-pairs) due to two chiral centers at carbons 2 and 3, with the meso form specifically associated with CAS 5398-25-4.

Molecular Formula C5H10Br2
Molecular Weight 229.94 g/mol
CAS No. 5398-25-4
Cat. No. B1620338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromopentane
CAS5398-25-4
Molecular FormulaC5H10Br2
Molecular Weight229.94 g/mol
Structural Identifiers
SMILESCCC(C(C)Br)Br
InChIInChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3
InChIKeyLWBRXRHBXMVUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromopentane (CAS 5398-25-4): A Stereochemically Defined Vicinal Dibromide for Controlled Synthesis and Mechanistic Probing


2,3-Dibromopentane (CAS 5398-25-4) is a vicinal dibromoalkane with the molecular formula C5H10Br2 and a molecular weight of 229.94 g/mol . It exists as a mixture of stereoisomers (meso and enantiomeric dl-pairs) due to two chiral centers at carbons 2 and 3, with the meso form specifically associated with CAS 5398-25-4 . This compound is a dense liquid (1.663 g/mL at 20 °C) with limited aqueous solubility (0.17 g/L at 25 °C) . Its primary differentiation lies in its vicinal (adjacent) bromine substitution pattern, which confers unique stereospecific reactivity in reductive eliminations and distinguishes it from non-vicinal dibromopentane isomers.

Why 2,3-Dibromopentane Cannot Be Replaced by Other Dibromopentane Isomers or Simple Bromoalkanes


Substituting 2,3-dibromopentane with other dibromopentane isomers (e.g., 1,2-, 1,4-, 2,2-, or 2,4-dibromopentane) or monobromoalkanes is not functionally equivalent. The vicinal (1,2-relationship) bromines in 2,3-dibromopentane are essential for stereospecific β-elimination reactions that yield defined alkene products [1]. Non-vicinal isomers lack this concerted elimination pathway, instead undergoing different reaction mechanisms (e.g., substitution or hydrogenolysis) that produce different product distributions and stereochemical outcomes [2]. Even among vicinal dibromides, the specific substitution pattern on the pentane backbone (positions 2 and 3) influences the steric and electronic environment, affecting reaction rates and selectivity compared to other chain lengths or substitution patterns .

Quantitative Evidence for Selecting 2,3-Dibromopentane Over Dibromopentane Isomers and Other Bromoalkanes


Stereospecific Reductive β-Elimination: >95% Olefin Stereoselectivity with Zinc Metal

2,3-Dibromopentane undergoes highly stereospecific reductive β-elimination with zinc metal. The D,L isomer yields >95% cis-2-pentene, while the meso isomer yields >95% trans-2-pentene [1]. This contrasts sharply with non-vicinal dibromopentane isomers (e.g., 1,4-, 2,4-dibromopentane) which do not undergo this concerted elimination pathway and instead produce complex mixtures via alternative mechanisms [2].

Reductive Dehalogenation Stereospecific Synthesis Mechanistic Probes

Boiling Point Differentiation: 2,3-Dibromopentane vs. 1,2-Dibromopentane for Separation and Purification

2,3-Dibromopentane exhibits a boiling point of 178 °C at 760 mmHg [1], which is notably lower than that of 1,2-dibromopentane (184 °C) . This 6 °C difference, while seemingly small, can be exploited in fractional distillation for isomer separation or to select the appropriate compound for temperature-sensitive reaction conditions.

Physical Properties Separation Science Process Chemistry

Density and Refractive Index: Distinctive Physical Signatures for Quality Control

2,3-Dibromopentane has a density of 1.663 g/cm³ (20 °C) and a refractive index of 1.5081 (589.3 nm, 20 °C) . These values differ from those of closely related isomers: 1,4-dibromopentane has a density of 1.687 g/mL (25 °C) and refractive index of 1.5085 [1], while 2,2-dibromopentane has an estimated density of 1.6400 and refractive index of 1.5000 . Such differences provide unambiguous analytical markers for identity verification and purity assessment in procurement and manufacturing.

Quality Control Analytical Chemistry Process Monitoring

Aqueous Solubility: Differentiating 2,3-Dibromopentane for Biphasic Reactions and Environmental Fate

The aqueous solubility of 2,3-dibromopentane is calculated as 0.17 g/L at 25 °C . While comparative solubility data for other dibromopentane isomers are not readily available in the same experimental context, this low solubility value is characteristic of hydrophobic vicinal dibromides and is lower than that of shorter-chain dibromoalkanes (e.g., 1,2-dibromoethane solubility ~4 g/L) [1]. This limited water solubility is a critical parameter for designing biphasic reaction systems, predicting environmental partitioning, and assessing potential groundwater contamination risks.

Environmental Chemistry Biphasic Synthesis Solubility

Validated Application Scenarios for 2,3-Dibromopentane Based on Quantitative Evidence


Stereospecific Synthesis of cis- or trans-2-Pentene

2,3-Dibromopentane is the precursor of choice for preparing geometrically pure 2-pentene isomers via reductive elimination with zinc metal. The D,L stereoisomer yields >95% cis-2-pentene, while the meso isomer yields >95% trans-2-pentene [1]. This stereospecificity cannot be achieved with other dibromopentane isomers, which lack the vicinal bromine arrangement required for concerted β-elimination [2].

Mechanistic Probe for Reductive Dehalogenation Studies

Due to its well-characterized stereospecific reactivity, 2,3-dibromopentane serves as an ideal stereochemical probe to distinguish between one-electron and two-electron reductive dehalogenation mechanisms [1]. Its use in studies with zero-valent metals (Fe, Zn) has been instrumental in elucidating electron transfer pathways relevant to environmental remediation technologies [2].

Intermediate in Organic Synthesis Requiring Vicinal Dibromide Functionality

The vicinal dibromide motif in 2,3-dibromopentane is essential for subsequent transformations such as double dehydrohalogenation to alkynes, nucleophilic substitution to diamines or dithiols, and metal-halogen exchange for organometallic reagents. Its physical properties (density 1.663 g/cm³, boiling point 178 °C) [1] make it readily separable from reaction mixtures and amenable to standard laboratory handling.

Reference Standard for Analytical Method Development

The distinct combination of physical constants—density 1.663 g/cm³, refractive index 1.5081, boiling point 178 °C—provides a reliable fingerprint for analytical method validation and quality control of brominated intermediates. These values are sufficiently different from those of isomeric dibromopentanes (e.g., 1,2-dibromopentane: bp 184 °C, density 1.7 g/cm³) [2] to allow unambiguous identification in GC, HPLC, and refractive index-based assays.

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